2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
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Overview
Description
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups and a pyridazinyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves several steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with appropriate amines under specific conditions. For instance, benzoic acid can be dissolved in methanol with a catalytic amount of sulfuric acid and refluxed overnight. The reaction mixture is then concentrated, diluted with water, and extracted with chloroform . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used in the study of structure-activity relationships and as a building block for synthesizing more complex molecules.
Biology: The compound has been investigated for its potential as an inhibitor of chitin synthesis in insects.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it inhibits chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The compound’s methoxy and pyridazinyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2,6-dimethoxy-N-(4-(6-methoxypyridazin-3-yl)phenyl)benzamide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2,6-dimethoxybenzoylamino-3-phenylisoxazoles: These compounds also inhibit chitin synthesis but have different substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-8-5-9-17(26-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(27-3)23-22-15/h4-12H,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLDESZHYZJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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